molecular formula C4H5F3N2O B1449003 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine CAS No. 1337881-82-9

4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine

Cat. No.: B1449003
CAS No.: 1337881-82-9
M. Wt: 154.09 g/mol
InChI Key: GEPHSJCLRNHUMX-UHFFFAOYSA-N
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Description

Trifluoromethylated compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides . The trifluoromethyl group is often incorporated into organic motifs .


Synthesis Analysis

The synthesis of trifluoromethylated compounds has seen significant growth in recent years . The construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is a common method .


Molecular Structure Analysis

While specific structural data for “4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine” is not available, similar compounds often have unique physicochemical properties due to the combination of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

Trifluoromethyl groups can be introduced into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .


Physical And Chemical Properties Analysis

Trifluoromethylpyridine and its intermediates are important ingredients for the development of many agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Mechanism of Action

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine in laboratory experiments is its low cost and availability. Additionally, it is a relatively simple compound to synthesize and is not toxic. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in some reactions.

Future Directions

The future directions for the use of 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine include the development of new synthetic methods, the exploration of its biological activity, and the development of new pharmaceuticals and agrochemicals based on its structure. Additionally, further research into its mechanism of action and biochemical and physiological effects is needed. Finally, this compound could be used as a starting material for the synthesis of other organic compounds, such as peptides and proteins.

Scientific Research Applications

4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine has been widely used in scientific research due to its unique properties. It is an excellent starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a ligand in transition metal complexes, as well as a catalyst in various organic reactions. In addition, this compound has been used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions.

Safety and Hazards

Safety and hazards can vary widely depending on the specific compound. For example, some trifluoromethylated compounds are known to be toxic if swallowed or inhaled, and can cause skin and eye irritation .

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine plays a crucial role in biochemical reactions, particularly in the modification of oligodeoxynucleotides (ODNs). The compound interacts with various enzymes and proteins, leading to changes in the deoxyribose conformation and local helical structure perturbation for ODN/RNA duplexes . These interactions slightly decrease the thermal stability of ODN/RNA duplexes and improve nuclease resistance . The compound’s trifluoromethyl group is known to enhance the stability and resistance of ODNs, making it a promising candidate for antisense-based therapeutics .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the thermal stability of ODN/RNA duplexes, leading to improved nuclease resistance . Additionally, it has been observed to induce oxidative stress and lipid peroxidation, which can lead to mitochondrial dysfunction and activation of apoptotic pathways . These effects highlight the compound’s potential in modulating cellular processes and its therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The trifluoromethyl group plays a significant role in these interactions, enhancing the compound’s stability and resistance to enzymatic degradation . The compound’s mechanism of action involves the inhibition of specific enzymes and the activation of others, leading to changes in gene expression and cellular function . These molecular interactions are crucial for understanding the compound’s therapeutic potential and its role in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its effects can diminish over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic processes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased therapeutic benefits but also potential toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective . Understanding these dosage effects is crucial for determining the optimal therapeutic dosage and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s trifluoromethyl group plays a significant role in its metabolic stability and resistance to enzymatic degradation . Studies have shown that the compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . These metabolic pathways are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation within cells . These interactions are crucial for understanding the compound’s therapeutic potential and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Properties

IUPAC Name

4-(trifluoromethyl)-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-10-3(8)9-2/h2H,1H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPHSJCLRNHUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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